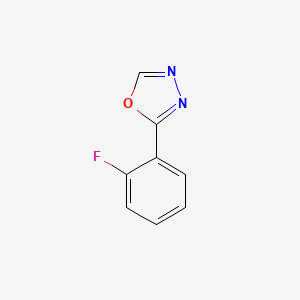

2-(2-Fluorophenyl)-1,3,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-4-2-1-3-6(7)8-11-10-5-12-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHYMHNZQMPNNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the 1,3,4 Oxadiazole Scaffold in Contemporary Chemical and Biological Sciences

The 1,3,4-oxadiazole (B1194373) ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a cornerstone in the development of new biologically active compounds. mdpi.comresearchgate.netbohrium.com Its prevalence in medicinal chemistry stems from its ability to act as a bioisostere for carboxylic acids, carboxamides, and esters, which can improve the metabolic stability of drug candidates. nih.gov This structural feature contributes to a wide array of pharmacological activities.

Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological effects, including:

Antimicrobial properties: They have shown efficacy against various bacterial and fungal strains. mdpi.comresearchgate.netoaji.net

Antiviral activity: Notably, the FDA-approved drug Raltegravir, used in the treatment of HIV, contains a 1,3,4-oxadiazole moiety. mdpi.com

Anticancer potential: These compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including the inhibition of enzymes like thymidine (B127349) phosphorylase. nih.govnih.gov

Anti-inflammatory and analgesic effects: Several 1,3,4-oxadiazole derivatives have exhibited significant anti-inflammatory and pain-relieving properties. mdpi.comresearchgate.net

Other pharmacological activities: The scaffold is also associated with anticonvulsant, antidepressant, antihypertensive, and antidiabetic activities. oaji.netjchemrev.com

Beyond medicine, 1,3,4-oxadiazole derivatives are utilized in agriculture as herbicides, insecticides, and fungicides. mdpi.comresearchgate.net They also find applications in material science, for instance, in the development of organic light-emitting diodes (OLEDs), photoluminescent materials, and polymers. oaji.net

Table 1: Reported Biological Activities of 1,3,4-Oxadiazole Derivatives

| Biological Activity | References |

|---|---|

| Antimicrobial | mdpi.comresearchgate.netoaji.net |

| Antiviral | mdpi.com |

| Anticancer | nih.govnih.gov |

| Anti-inflammatory | mdpi.comresearchgate.net |

| Analgesic | mdpi.comresearchgate.net |

| Anticonvulsant | oaji.netjchemrev.com |

| Antidepressant | oaji.netjchemrev.com |

| Antihypertensive | oaji.netjchemrev.com |

| Antidiabetic | oaji.net |

| Herbicidal | mdpi.comresearchgate.net |

| Insecticidal | mdpi.comresearchgate.net |

| Fungicidal | mdpi.comresearchgate.net |

Historical Context and Evolution of Fluorinated Oxadiazole Research

The journey of fluorinated oxadiazoles (B1248032) is intertwined with the broader history of organofluorine chemistry. The synthesis of the first organofluorine compounds dates back to the 19th century, with the isolation of fluorine by Henri Moissan in 1886 being a pivotal moment. numberanalytics.comnih.gov Early research was fraught with challenges due to the high reactivity of fluorine. numberanalytics.com A significant milestone was the development of halogen exchange reactions, a method still widely used in industrial fluorochemical production. nih.gov

The mid-20th century saw a surge in interest in fluorinated organic compounds, particularly after the discovery of the unique properties they impart to molecules. The introduction of fluorine can significantly alter a compound's physical, chemical, and biological characteristics. benthamdirect.commdpi.com The first fluorinated drug, fludrocortisone, was approved in 1954, marking the dawn of a new era in medicinal chemistry. tandfonline.com

The incorporation of fluorine into heterocyclic compounds, including oxadiazoles, became a logical progression. Researchers began to explore how the strategic placement of fluorine atoms on the oxadiazole ring or its substituents could enhance biological activity and pharmacokinetic properties. benthamdirect.comrsc.org This led to the synthesis and investigation of a wide range of fluorinated oxadiazole derivatives. The development of new synthetic methodologies, including catalyzed reactions and the use of novel fluorinating agents, has further propelled this field of research. tandfonline.comnih.gov

Rationale for Investigating 2 2 Fluorophenyl 1,3,4 Oxadiazole: Research Opportunities and Challenges

Classical and Conventional Synthetic Routes to 1,3,4-Oxadiazoles

The formation of the 1,3,4-oxadiazole ring has been a subject of extensive research, leading to several well-established synthetic strategies. These conventional methods often involve the cyclization of linear precursors under various conditions.

Cyclization Reactions of Acylhydrazones

A common and versatile method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of acylhydrazones. biointerfaceresearch.com Acylhydrazones are typically prepared by the condensation of an acid hydrazide with an aldehyde. The subsequent cyclization to the oxadiazole ring can be achieved using various oxidizing agents. biointerfaceresearch.com Common reagents for this transformation include potassium permanganate (B83412) in an acetone (B3395972) medium and bromine in acetic acid. biointerfaceresearch.com While this method is broadly applicable, the conditions can sometimes be harsh, which may not be suitable for sensitive substrates.

Dehydrative Cyclization of 1,2-Diacylhydrazines

The dehydrative cyclization of 1,2-diacylhydrazines is another fundamental and widely used approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov This method involves the formation of an N,N'-diacylhydrazine intermediate, which is then cyclized using a variety of dehydrating agents. biointerfaceresearch.com Commonly employed reagents include phosphorus oxychloride, thionyl chloride, phosphorus pentoxide, and polyphosphoric acid. nih.gov For instance, the reaction of a diacylhydrazine with phosphorus oxychloride can yield the corresponding 1,3,4-oxadiazole. nih.gov Similarly, phosphorus pentoxide has been used to effect the cyclization of N,N'-diacylhydrazines in refluxing toluene. nih.gov

| Starting Material | Reagent | Product | Yield | Ref |

| N,N'-Diacylhydrazine | Phosphorus Pentoxide | 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Not specified | nih.gov |

| Naphthofuran-2-hydrazide and p-Aminobenzoic acid | POCl₃ | 4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | Not specified | nih.gov |

Reactions Involving Thiosemicarbazides and Acid Chlorides

Thiosemicarbazides serve as important precursors for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles. The general strategy involves the reaction of an acid chloride with thiosemicarbazide (B42300) to form a 1-acyl-3-thiosemicarbazide intermediate. nih.gov This intermediate can then undergo cyclization to the desired 2-amino-1,3,4-oxadiazole. nih.gov A specific example relevant to the title compound is the synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine. This was achieved by coupling 2-fluorobenzoyl chloride with thiosemicarbazide to give the corresponding 1-(2-fluorobenzoyl)-3-thiosemicarbazide, which was then cyclized. nih.gov This approach provides a direct route to amino-functionalized oxadiazoles (B1248032), which can be further modified. nih.gov

Modern and Green Chemistry Approaches in Fluorinated Oxadiazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches, often aligned with the principles of green chemistry, include the use of microwave irradiation and catalyst-free or novel catalytic systems to improve reaction conditions and yields.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wjarr.com This technique has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives. wjarr.comnih.gov For example, the cyclization of acylhydrazones and the dehydrative cyclization of diacylhydrazines can be efficiently carried out under microwave irradiation. wjarr.comresearchgate.net The use of microwave heating can significantly reduce the reaction time for the formation of the oxadiazole ring, sometimes from hours to minutes. biointerfaceresearch.com One specific protocol involves the reaction of isoniazid (B1672263) with an aromatic aldehyde under microwave irradiation to form the hydrazone, followed by cyclization with chloramine-T, also under microwave conditions. nih.gov Another example is the microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from diphenylacetic acid hydrazide. researchgate.net

| Starting Materials | Conditions | Product | Yield | Ref |

| Isoniazid, Aromatic Aldehyde | Microwave (300W), 3 min, then Chloramine-T, Microwave (300W), 4 min | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Not specified | nih.gov |

| Diphenylacetic acid hydrazide, various reagents | Microwave irradiation | Substituted 1,3,4-oxadiazole derivatives | 71-88% | researchgate.net |

Catalyst-Free or Catalytic Cyclization Strategies (e.g., TBAF, DBDMH)

The development of catalyst-free and novel catalytic methods for the synthesis of 1,3,4-oxadiazoles represents a significant advancement in green chemistry. These methods often proceed under milder conditions and with greater efficiency.

Tetrabutylammonium fluoride (B91410) (TBAF) has been reported as a mild and efficient catalyst for the synthesis of 1,2,4-oxadiazoles from O-acylamidoximes at room temperature. nih.govresearchgate.net It acts as a base to facilitate the cyclodehydration reaction. nih.gov While the primary application found is for the 1,2,4-isomer, the principle of using a fluoride source as a basic catalyst is a notable green chemistry approach.

More directly relevant to the synthesis of 1,3,4-oxadiazoles is the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). DBDMH has been employed as an oxidant for the cyclization of 1-acyl-3-thiosemicarbazides to 2-amino-1,3,4-oxadiazoles. nih.govresearchgate.net In a key example, 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine was synthesized from 1-(2-fluorobenzoyl)-3-thiosemicarbazide using DBDMH and potassium iodide under basic conditions, affording the product in a 74% yield. nih.gov This method highlights an efficient and specific route to a fluorinated derivative of the target compound class. nih.gov

| Starting Material | Reagent | Product | Yield | Ref |

| 1-(2-Fluorobenzoyl)-3-thiosemicarbazide | DBDMH, KI, NaOH | 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine | 74% | nih.gov |

One-Pot Synthetic Procedures for this compound Derivatives

One-pot syntheses offer a streamlined and efficient approach to constructing the 2,5-disubstituted 1,3,4-oxadiazole core, minimizing the need for isolating intermediates, which saves time and resources. jchemrev.comresearchgate.net These procedures typically involve the condensation of a hydrazide with a carboxylic acid or its derivative, followed by in-situ cyclodehydration to form the oxadiazole ring.

A common and effective one-pot method involves the reaction of a benzohydrazide, such as 2-fluorobenzohydrazide (B1295203), with a variety of (hetero)aryl or alkyl carboxylic acids. researchgate.net The condensation is facilitated by a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which activates the carboxylic acid to form a diacylhydrazine intermediate. This intermediate is not isolated but is immediately subjected to a cyclodehydration reaction, often mediated by p-toluenesulfonyl chloride (TsCl) in the presence of a base, to yield the final 2,5-disubstituted-1,3,4-oxadiazole. researchgate.net

Another one-pot strategy employs microwave irradiation to accelerate the reaction between monoaryl hydrazides and acid chlorides in a solvent such as hexamethylphosphoramide (B148902) (HMPA). jchemrev.com This method is notable for its speed and high yields without the necessity for a separate acid catalyst or dehydrating agent. jchemrev.com Other dehydrating agents commonly used in one-pot syntheses include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and triflic anhydride. nih.gov For instance, a mixture of a hydrazide and a carboxylic acid can be refluxed with POCl₃, and upon workup, the desired 1,3,4-oxadiazole is obtained. nih.govnih.gov

These one-pot procedures are valued for their operational simplicity and efficiency, often providing good to excellent yields of the target compounds. jchemrev.comresearchgate.net

| Starting Materials | Reagents & Conditions | Description | Reference |

|---|---|---|---|

| 2-Fluorobenzohydrazide + Carboxylic Acid | 1) TBTU (coupling agent) 2) TsCl, Base (e.g., K₂CO₃) (cyclodehydration) | A two-step, one-pot sequence where the hydrazide and carboxylic acid first form a diacylhydrazine intermediate, which is then cyclized to the oxadiazole. | researchgate.net |

| 2-Fluorobenzohydrazide + Acid Chloride | Microwave irradiation, HMPA (solvent) | A rapid, catalyst-free condensation and cyclization accelerated by microwave energy, providing good to excellent yields. | jchemrev.com |

| 2-Fluorobenzohydrazide + Carboxylic Acid | POCl₃ (cyclodehydrating agent), Reflux | A direct condensation and cyclization method where POCl₃ acts as both a catalyst and a dehydrating agent. The reaction mixture is typically heated to ensure completion. | nih.govnih.govnih.gov |

| Acylhydrazones (from hydrazide + aldehyde) | Iodine, K₂CO₃ | A transition-metal-free oxidative cyclization of a pre-formed or in-situ generated acylhydrazone to form the 1,3,4-oxadiazole ring. | jchemrev.com |

Regioselective Synthesis and Isomer Control in this compound Formation

The synthesis of substituted oxadiazoles presents a challenge of regioselectivity, as different isomers, primarily 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197), can be formed. otterbein.edu The control over which isomer is produced is dictated by the choice of starting materials and the synthetic route.

The formation of the 1,3,4-oxadiazole ring, as in this compound, is most commonly and reliably achieved through the cyclization of 1,2-diacylhydrazine precursors or the direct reaction of an acid hydrazide with an acylating agent followed by cyclodehydration. nih.govnih.gov When 2-fluorobenzohydrazide is reacted with a carboxylic acid or its derivative (like an acid chloride or ester), the resulting N,N'-diacylhydrazine intermediate can only cyclize to form the 1,3,4-isomer due to the pre-established N-N bond in the hydrazide backbone. This makes the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles inherently regioselective.

In contrast, the synthesis of the 1,2,4-oxadiazole isomer requires a different set of starting materials, typically an amidoxime (B1450833) and a carboxylic acid or its derivative. nih.govmdpi.com The reaction proceeds by acylation of the amidoxime followed by cyclization, a pathway that is distinct from the hydrazide-based route. For example, one-pot procedures reacting amidoximes with carboxylic acid esters in a superbasic medium (NaOH/DMSO) or with carboxylic acids activated by the Vilsmeier reagent lead specifically to 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov

The principle of reagent-based control over regioselective cyclization is a key strategy in heterocyclic chemistry. nih.gov For instance, a thiosemicarbazide intermediate can be cyclized to either a 2-amino-1,3,4-oxadiazole or a 2-amino-1,3,4-thiadiazole (B1665364) depending on the reagent used (e.g., EDC·HCl for the oxadiazole and p-TsCl for the thiadiazole). nih.gov This highlights how the selection of the cyclization agent can direct the reaction towards a specific heterocyclic core.

Therefore, achieving regioselective synthesis of this compound relies on employing a synthetic strategy starting from 2-fluorobenzohydrazide, which ensures the correct arrangement of atoms for the 1,3,4-oxadiazole ring system.

Purification and Isolation Techniques for Research-Grade Samples

Obtaining research-grade samples of this compound requires meticulous purification to remove unreacted starting materials, reagents, and byproducts. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities. The progress of the reaction and the purity of the final product are typically monitored by Thin-Layer Chromatography (TLC). nih.govacs.orgnih.gov

Following the synthesis, a standard workup procedure is the first step of purification. This often involves pouring the reaction mixture into ice-cold water to precipitate the crude product. nih.govnih.gov The precipitate is then filtered, washed with water, and sometimes with a mild basic solution like sodium bicarbonate (NaHCO₃) to neutralize any residual acid catalyst (e.g., POCl₃). nih.gov

Recrystallization is a widely used technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. nih.gov Ethanol is a commonly cited solvent for the recrystallization of oxadiazole derivatives. nih.gov The selection of an appropriate solvent is crucial for effective purification.

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. nih.govnih.gov For oxadiazole derivatives, silica (B1680970) gel is the most common stationary phase. nih.gov The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity, such as a mixture of ethyl acetate (B1210297) and n-hexane. nih.govnih.gov The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and evaporated to yield the purified compound. nih.govnih.gov

The combination of these techniques—initial workup, followed by recrystallization and/or column chromatography—is standard practice for obtaining high-purity, research-grade samples of this compound and its derivatives.

| Technique | Description | Common Application/Reagents | Reference |

|---|---|---|---|

| Reaction Monitoring | Tracking the progress of the synthesis to determine completion. | Thin-Layer Chromatography (TLC) using plates coated with silica gel F254. | nih.govacs.orgnih.gov |

| Initial Workup | Preliminary purification to isolate the crude product from the reaction mixture. | Quenching with ice water, filtration, washing with water and/or NaHCO₃ solution. | nih.govnih.gov |

| Recrystallization | Purification of solid compounds based on differences in solubility. | Dissolving the crude product in a hot solvent (e.g., ethanol) and allowing it to crystallize upon cooling. | nih.govnih.gov |

| Column Chromatography | Separation of components in a mixture based on differential adsorption. | Silica gel (60-120 mesh) as the stationary phase; Eluent systems like Ethyl acetate/n-Hexane. | nih.govnih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton (¹H) and Carbon (¹³C) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

In the ¹H NMR spectra of this compound derivatives, the aromatic protons of the 2-fluorophenyl group typically appear as a complex multiplet in the downfield region. This complexity arises from proton-proton coupling and proton-fluorine coupling. The protons on the phenyl ring attached to the oxadiazole core exhibit distinct chemical shifts influenced by the electron-withdrawing nature of the heterocyclic ring and the fluorine atom. For derivatives with additional substituents, characteristic signals corresponding to those groups will also be present. For instance, alkyl chain protons would appear in the upfield region, with their multiplicity and integration corresponding to the number of adjacent protons and the total number of protons in that group, respectively. nih.gov

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The two carbon atoms of the 1,3,4-oxadiazole ring are highly characteristic, resonating at significantly downfield shifts, typically in the range of δ 163–168 ppm, due to their attachment to electronegative oxygen and nitrogen atoms. nih.govnih.gov The carbons of the 2-fluorophenyl ring will show signals in the aromatic region (δ 110-160 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF), a key identifying feature. The chemical shifts of other carbons in the ring are also influenced by the fluorine substituent through two, three, and four-bond couplings.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Substituted 1,3,4-Oxadiazole Derivative Data is illustrative and based on characteristic values for similar structures. nih.govnih.gov

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (Fluorophenyl) | 7.20 - 8.10 (m) | 115.0 - 162.0 (m, with C-F coupling) |

| Oxadiazole C2 | - | ~163.5 |

| Oxadiazole C5 | - | ~167.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of a this compound derivative is characterized by several key absorption bands. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1610 cm⁻¹ region. ajchem-a.comnih.gov

The most indicative absorptions are those of the 1,3,4-oxadiazole core itself. The C=N stretching vibration appears in the region of 1610-1650 cm⁻¹, while the characteristic C-O-C (ether-like) stretching of the ring is typically observed between 1020 and 1250 cm⁻¹. ajchem-a.com Furthermore, a strong absorption band corresponding to the C-F bond stretch is expected around 1100-1250 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound Derivatives Data based on values for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole and related structures. ajchem-a.comnist.gov

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| C=N Stretch (Oxadiazole) | 1610 - 1650 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450 - 1610 | Medium |

| C-O-C Stretch (Oxadiazole) | 1020 - 1250 | Strong |

Mass Spectrometry (MS) Techniques (e.g., EIMS, HREIMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of novel compounds. In Electron Ionization Mass Spectrometry (EIMS), the molecule is ionized, and the resulting molecular ion peak (M⁺) provides the molecular weight. High-Resolution Mass Spectrometry (HREIMS) measures the mass-to-charge ratio to several decimal places, allowing for the calculation of a precise molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 1,3,4-oxadiazole derivatives, fragmentation often involves the cleavage of the heterocyclic ring. researchgate.net Common fragmentation pathways include the formation of aryl or fluorophenyl acylium ions (e.g., [C₆H₄FCO]⁺) and other characteristic fragments resulting from the breakdown of the oxadiazole nucleus. nist.govcore.ac.uk

Table 3: Potential Mass Spectrometric Fragments for a this compound Derivative Based on fragmentation patterns of related oxadiazoles. nist.govresearchgate.net

| Fragment Ion | Proposed Structure |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - N₂ - CO]⁺ | Loss of nitrogen and carbon monoxide |

| [C₇H₄FO]⁺ | 2-Fluorobenzoyl cation |

Elemental Analysis (C, H, N) for Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a purified sample. This experimental data is compared against the theoretical values calculated from the proposed molecular formula. For a structure to be considered validated, the experimentally determined percentages must agree with the calculated values, typically within a margin of ±0.4%. nih.gov This technique serves as a fundamental check of molecular purity and formula accuracy, complementing the data from mass spectrometry.

Table 4: Illustrative Elemental Analysis Data

| Element | Calculated % | Found % |

|---|---|---|

| Carbon (C) | (Value for proposed formula) | Calculated % ± 0.4% |

| Hydrogen (H) | (Value for proposed formula) | Calculated % ± 0.4% |

Computational and Theoretical Investigations of 2 2 Fluorophenyl 1,3,4 Oxadiazole Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to 1,3,4-oxadiazole (B1194373) derivatives to determine their optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide good agreement between theoretical and experimental data for similar compounds. ajchem-a.comresearchgate.net These calculations are crucial for understanding the fundamental characteristics of the molecules, such as bond lengths, bond angles, and dihedral angles, which dictate their three-dimensional shape and, consequently, their biological activity.

HOMO-LUMO Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. ajchem-a.com

For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations revealed a HOMO energy of -6.5743 eV and a LUMO energy of -2.0928 eV, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large energy gap suggests that the compound possesses good kinetic stability. ajchem-a.comresearchgate.net The distribution of these orbitals is also informative; for instance, in some 1,3,4-oxadiazole derivatives, the HOMO is localized over the phenyl ring, while the LUMO is distributed across the oxadiazole ring, indicating the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color-coded scheme. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. Green regions correspond to neutral potential. researchgate.net

In studies of 1,3,4-oxadiazole derivatives, MEP analysis has shown that the nitrogen atoms of the oxadiazole ring are often the most negative sites, making them prone to electrophilic attack. ajchem-a.comkbhgroup.in The hydrogen atoms of the phenyl rings, on the other hand, typically exhibit a positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a key role in the binding of these molecules to biological targets. kbhgroup.in

Global Reactivity Descriptors and Stability Assessments

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

Table 1: Calculated Global Reactivity Descriptors for a Representative 1,3,4-Oxadiazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

| Ionization Potential (I) | 6.5743 |

| Electron Affinity (A) | 2.0928 |

| Electronegativity (χ) | 4.3335 |

| Chemical Hardness (η) | 2.2407 |

| Chemical Softness (S) | 0.4463 |

| Electrophilicity Index (ω) | 4.1895 |

Data derived from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). sciforum.net This method is extensively used in drug discovery to understand how potential drug candidates interact with their biological targets at a molecular level. For 2-(2-fluorophenyl)-1,3,4-oxadiazole derivatives, molecular docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes implicated in diseases like cancer. nih.govnih.gov

Prediction of Binding Affinities and Modes with Biological Macromolecules

Molecular docking simulations predict the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the target protein. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com These studies can also reveal the specific binding mode, which is the three-dimensional arrangement of the ligand within the active site of the protein.

For example, various 1,3,4-oxadiazole derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX), tubulin, and vascular endothelial growth factor receptor 2 (VEGFR2). nih.govnih.govmdpi.com The results of these studies help in identifying the most promising compounds for further experimental investigation. The binding energies obtained from docking can be used to rank a series of compounds and prioritize those with the highest predicted affinity for the target.

Identification of Key Interacting Residues and Hydrogen Bonding Networks

A crucial aspect of molecular docking is the identification of the key amino acid residues in the protein's active site that interact with the ligand. nih.gov These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Hydrogen bonds are particularly important for the specificity and stability of ligand-protein complexes. uj.edu.plyoutube.com

Docking studies of 1,3,4-oxadiazole derivatives have successfully identified the specific residues involved in binding. For instance, the nitrogen and oxygen atoms of the oxadiazole ring, as well as the fluorine atom on the phenyl ring, are often involved in forming hydrogen bonds with amino acid residues in the active site. researchgate.net The phenyl rings can participate in hydrophobic interactions with nonpolar residues. Understanding these interaction networks provides a rational basis for designing new derivatives with improved binding affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Complex Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 1,3,4-oxadiazole derivatives, MD simulations provide critical insights into how these ligands interact with their biological targets, assessing the stability of the resulting protein-ligand complexes.

Researchers have employed MD simulations to validate the findings of molecular docking studies and to observe the dynamic behavior of oxadiazole derivatives within the active sites of enzymes. nih.govnih.gov For instance, in a study investigating potential inhibitors for the VEGFR2 tyrosine kinase domain, MD simulations were performed on complexes of 1,3,4-oxadiazole derivatives. nih.govmdpi.com The simulations, often run for nanoseconds, help to confirm the stability of the interactions observed in static docking poses. Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which reveals the flexibility of different parts of the protein upon ligand binding. researchgate.net

In one study, MD simulations of a 1,3,4-oxadiazole derivative targeting a histone deacetylase (HDAC) enzyme revealed that the compound could bind stably within the active site. nih.gov Similarly, simulations performed on cholinesterase enzymes complexed with 1,3,4-oxadiazole derivatives showed stable docking poses and key interactions, reinforcing their potential as inhibitors. nih.gov These simulations are crucial for understanding the durability of the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for a compound's biological activity. The results from these simulations provide a more dynamic and realistic picture of the binding event than static docking alone.

Table 1: Representative Parameters from Molecular Dynamics Simulations of 1,3,4-Oxadiazole Derivatives

| Derivative Class | Target Protein | Simulation Time (ns) | Key Finding | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole Derivative | VEGFR2 | 100 | Confirmed stable binding and interactions within the active site. | nih.govmdpi.com |

| 1,3,4-Oxadiazole-benzamide | Histone Deacetylase (HDAC) | 50 | Compound 3e showed stable binding in the active site. | nih.gov |

| 1,3,4-Oxadiazole-pyridine | Acetylcholinesterase (AChE) | 100 | Compound 5e demonstrated an ideal and stable docking pose. | nih.gov |

In Silico Prediction of Biological Activities and Potential Molecular Targets

In silico methods are a cornerstone in modern drug discovery, allowing for the rapid screening of virtual libraries of compounds to predict their biological activities and identify potential molecular targets. These computational approaches significantly reduce the time and cost associated with experimental screening. For the 1,3,4-oxadiazole scaffold, various in silico techniques have been applied to explore its therapeutic potential.

Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand to a protein target. nih.gov Studies on 1,3,4-oxadiazole derivatives have used docking to identify them as potential inhibitors of various enzymes implicated in disease. For example, derivatives have been docked against VEGFR2 and EGFR, key targets in cancer therapy, to evaluate their inhibitory potential. nih.govmdpi.com In these studies, the binding energy and interaction patterns are analyzed; for instance, a 1,3,4-oxadiazole derivative showed strong hydrogen bond interactions with the key amino acid residue ASP1046 in the VEGFR2 active site. mdpi.com Other targets successfully identified for oxadiazole derivatives through docking include cholinesterases (for Alzheimer's disease) and α-glucosidase (for diabetes). nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov For 1,3,4-oxadiazole derivatives, 2D and 3D-QSAR models have been developed to understand the structural features required for anti-inflammatory and anticancer activities. wjpr.netiaea.org These models help in predicting the activity of newly designed compounds before their synthesis. nih.govresearchgate.net

Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. nih.gov Online tools and software are used to calculate physicochemical properties and predict the drug-likeness of compounds based on frameworks like Lipinski's rule of five. nih.govnih.gov These predictions help to filter out compounds with poor pharmacokinetic profiles early in the discovery process, ensuring that resources are focused on candidates with a higher probability of success.

Table 2: Examples of In Silico Predictions for 1,3,4-Oxadiazole Derivatives

| In Silico Method | Predicted Biological Activity | Potential Molecular Target | Key Finding | Reference |

|---|---|---|---|---|

| Molecular Docking | Anticancer | VEGFR2, EGFR | Identified derivatives with high binding affinity and specific interactions in the kinase domain. | nih.govmdpi.com |

| Molecular Docking | Anticholinesterase | Acetylcholinesterase (AChE) | Revealed ideal docking poses and interactions for selective AChE inhibitors. | nih.gov |

| Molecular Docking | Anticancer, Antimicrobial | Not specified | Quinoline-oxadiazole derivatives showed considerable cytotoxic activity. | rsc.org |

| 3D-QSAR | Anticancer | Not specified | Developed models to guide the design of new 1,2,4-oxadiazole (B8745197) derivatives with improved anticancer activity. | iaea.org |

| ADMET Prediction | Drug-Likeness | Not applicable | Most synthesized compounds were predicted to have good pharmacokinetic properties and follow Lipinski's rule. | nih.govnih.gov |

Reactivity and Derivatization Strategies for the 2 2 Fluorophenyl 1,3,4 Oxadiazole Core

Functionalization at Peripheral Positions of the Oxadiazole Ring

The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient system, which makes direct electrophilic substitution on its carbon atoms challenging. nih.gov However, its inherent reactivity allows for functionalization through several other strategic approaches.

One of the most effective methods for introducing substituents onto the 1,3,4-oxadiazole ring is through metalation. Researchers have reported the regioselective zincation or magnesiation of the 1,3,4-oxadiazole scaffold using sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases. acs.orgacs.org This process, conducted under mild conditions, creates a reactive organometallic intermediate. This intermediate can then be "trapped" with a wide array of electrophiles to introduce diverse functional groups, a strategy that tolerates many existing functionalities within the molecule. acs.orgacs.org For instance, the resulting zincated oxadiazole can undergo Negishi cross-coupling reactions with various aryl iodides to yield C-arylated products. acs.org

Another established strategy involves nucleophilic substitution reactions. While the C-H bonds of the parent oxadiazole are not readily substituted, a pre-installed leaving group, such as a halogen, at the 5-position allows for displacement by various nucleophiles. nih.gov This two-step approach—halogenation followed by substitution—provides a reliable pathway to a wide range of 5-substituted derivatives.

| Functionalization Strategy | Reagents | Position | Introduced Group | Reference |

| Zincation & Negishi Coupling | TMP₂Zn·2LiCl, Pd(dba)₂, XantPhos | C5 | Aryl groups | acs.org |

| Magnesiation & Trapping | TMPMgCl·LiCl, Electrophiles | C5 | Various functional groups | acs.org |

| Nucleophilic Substitution | Halogenated Oxadiazole, Nucleophile | C5 | Amines, thiols, etc. | nih.gov |

This table summarizes key strategies for functionalizing the 1,3,4-oxadiazole ring.

Introduction of Diverse Substituents on the Fluorophenyl Moiety

The fluorophenyl moiety of the core structure offers numerous opportunities for derivatization to modulate the molecule's properties. The electronic nature of substituents on the phenyl ring can significantly influence the reactivity and biological activity of the entire compound. nih.gov

Synthetic strategies often accommodate a variety of functional groups on the phenyl ring from the outset. For example, during the construction of the oxadiazole ring via methods like the Ugi/Huisgen sequence, starting materials with diverse aryl chlorides can be used. acs.org This approach has shown compatibility with a range of substituents on the phenyl ring, including additional halogens (chloro, iodo), electron-donating groups (methoxy, ethoxy), and electron-withdrawing groups (cyano). acs.org The presence of these functional groups provides handles for further, late-stage derivatization, expanding the accessible chemical space. acs.org

The introduction of electron-donating groups (e.g., -NH₂, -OH) or electron-withdrawing groups (e.g., -NO₂, -Cl) can alter the electronic profile of the molecule, which in turn affects reaction times and yields during synthesis and influences the compound's interaction with biological targets. nih.gov

| Substituent Type | Example Groups | Potential Influence | Reference |

| Electron-Donating | -OH, -NH₂, -OCH₃ | Can increase electron density, may affect reaction rates and biological interactions. | nih.gov |

| Electron-Withdrawing | -NO₂, -Cl, -Br, -CN | Can decrease electron density, may affect reaction rates and biological interactions. | nih.govacs.org |

This table illustrates the types of substituents that can be introduced onto the fluorophenyl ring and their general electronic effects.

Heterocyclic Hybridization: Conjugation with Other Biologically Relevant Scaffolds

A prominent strategy in drug design is the creation of molecular hybrids, where the 2-(2-fluorophenyl)-1,3,4-oxadiazole core is covalently linked to other biologically active heterocyclic systems. This approach aims to combine the pharmacophoric features of both moieties to produce synergistic or novel biological activities.

Numerous studies have demonstrated the successful conjugation of 1,3,4-oxadiazoles with a variety of other heterocycles. Examples of such relevant scaffolds include:

Triazoles: The combination of oxadiazole and triazole rings has been explored to develop new therapeutic agents. tandfonline.com

Quinazolines: Hybrid molecules incorporating both quinazoline (B50416) and oxadiazole motifs are of interest in medicinal chemistry.

Purines: The fusion of purine (B94841) and oxadiazole structures is another avenue for creating compounds with potential biological applications.

Thiazoles: Febuxostat, a known drug, contains a thiazole (B1198619) ring, and researchers have created derivatives that incorporate a 1,3,4-oxadiazole ring to explore dual-activity compounds. nih.gov

Coumarins: Oxadiazole derivatives have been synthesized containing a coumarin (B35378) nucleus, which is itself a privileged structure in medicinal chemistry.

Indoles: Hybrid structures linking 1,3,4-oxadiazole with an indoline (B122111) moiety have been investigated for their antitumor properties. jmpas.com

This hybridization strategy leverages established synthetic methods to link the different heterocyclic units, often through flexible or rigid linkers, to optimize their spatial arrangement for interaction with biological targets.

| Hybridizing Scaffold | Resulting Hybrid Structure | Reference |

| Triazole | Oxadiazole-Triazole Hybrid | tandfonline.com |

| Thiazole | Oxadiazole-Thiazole Hybrid | nih.gov |

| Coumarin | Oxadiazole-Coumarin Hybrid | |

| Indole | Oxadiazole-Indole Hybrid | jmpas.com |

This table showcases examples of heterocyclic scaffolds that have been hybridized with the 1,3,4-oxadiazole core.

Bioisosteric Replacements and Their Impact on Molecular Properties in Research

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key tactic in medicinal chemistry to improve a drug candidate's properties. cambridgemedchemconsulting.com The this compound structure has been the subject of several bioisosteric replacement studies.

A common replacement involves substituting the oxygen atom of the oxadiazole ring with a sulfur atom to yield the corresponding 1,3,4-thiadiazole . nih.gov Based on the principle of bioisosterism between oxygen and sulfur, 1,3,4-thiadiazoles are expected to have broadly similar biological properties to their oxadiazole counterparts. nih.gov This switch can, however, subtly alter factors like bond angles, lipophilicity, and metabolic stability.

| Original Moiety | Bioisosteric Replacement | Impact on Molecular Properties | Reference |

| 1,3,4-Oxadiazole (Oxygen) | 1,3,4-Thiadiazole (Sulfur) | Similar biological profile, altered lipophilicity and metabolism. | nih.gov |

| 1,2,4-Oxadiazole (B8745197) | 1,3,4-Oxadiazole | Increased polarity, higher solubility, reduced metabolic degradation. | rsc.orguniversiteitleiden.nl |

This table compares the 1,3,4-oxadiazole moiety with its common bioisosteres and the resulting changes in molecular properties.

Rearrangement Reactions and Their Mechanistic Studies

While the 1,3,4-oxadiazole ring is generally stable, certain rearrangement reactions are integral to its synthesis. The Huisgen rearrangement is a notable example, providing a pathway to form the 2,5-disubstituted 1,3,4-oxadiazole ring system. acs.org

This reaction is often the final step in a sequence, such as the Ugi-tetrazole/Huisgen reaction. The mechanism begins with a 5-substituted 1H-tetrazole, which is N-acylated by an acyl chloride. acs.org This forms an unstable N-acylated tetrazole intermediate. This intermediate then undergoes the Huisgen rearrangement, which involves the elimination of a nitrogen molecule (N₂), subsequent ring-opening to form a nitrilimine or a related species, and a final intramolecular cyclization to yield the stable 1,3,4-oxadiazole ring. acs.org This metal-free reaction is highly efficient for creating a variety of 2,5-disubstituted 1,3,4-oxadiazoles with diverse functional groups at both positions. acs.org

Exploration of Biological Activities and Mechanistic Insights in Vitro and Preclinical Research Focus

Anticancer Activity Research

Derivatives of 1,3,4-oxadiazole (B1194373) are recognized for their potential as anticancer agents, exhibiting antiproliferative and antiangiogenic properties. nih.gov Their mechanisms of action are diverse, often involving the inhibition of crucial enzymes and growth factors implicated in tumor progression. nih.govnih.gov

In Vitro Cytotoxicity Assays on Various Cancer Cell Lines

The cytotoxic effects of 2-(2-fluorophenyl)-1,3,4-oxadiazole derivatives have been evaluated against a panel of human cancer cell lines, demonstrating their potential as antiproliferative agents.

Notably, derivatives have shown considerable cytotoxic effects against liver cancer (HepG2), cervical cancer (HeLa), lung cancer (A549), and breast cancer (MCF-7, MDA-MB-231) cell lines. nih.govsci-hub.seresearchgate.net For instance, certain 1,3,4-oxadiazole derivatives have exhibited significant activity against HepG2 and A549 cell lines, while showing lower toxicity to normal cell lines. nih.gov The MDA-MB-231 breast adenocarcinoma cell line has also been shown to be sensitive to the action of some 2,5-diaryl-1,3,4-oxadiazoles. nih.gov

Investigation of Molecular Mechanisms: Enzyme Inhibition Studies

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. nih.govnih.gov

Kinase Inhibition (VEGFR2, EGFR): Some 1,3,4-oxadiazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial in tumor angiogenesis and cell growth. researchgate.netmdpi.comnih.gov Computational studies have suggested that substituted oxadiazoles (B1248032) can exhibit selectivity towards VEGFR2 over EGFR. nih.gov

Histone Deacetylase (HDAC) Inhibition: The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed as HDAC inhibitors, which represent a newer class of anticancer agents that can induce cell death and arrest the cell cycle. nih.govnih.gov

Thymidylate Synthase Inhibition: Certain 1,3,4-oxadiazole derivatives have been designed and synthesized as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis. sci-hub.semdpi.com A nitro-substituted derivative, for example, demonstrated potent in vitro anticancer activity against HepG2, MCF-7, and SGC-7901 cancer cells. sci-hub.se

Topoisomerase II and Telomerase Inhibition: The 1,3,4-oxadiazole nucleus is also found in compounds that target topoisomerase II and telomerase, enzymes essential for maintaining DNA integrity and cellular immortality in cancer cells. nih.govnih.govresearchgate.net Pyridine-containing 1,3,4-oxadiazole analogues have shown potent telomerase inhibitory activity. mdpi.com

Cell Cycle Modulation and Apoptosis Induction Studies

Derivatives of 1,3,4-oxadiazole have been shown to exert their anticancer effects by modulating the cell cycle and inducing apoptosis (programmed cell death).

Studies on HepG2 cells have revealed that certain 2,5-disubstituted-1,3,4-oxadiazole derivatives can induce apoptosis through a p53-mediated intrinsic pathway. arabjchem.orgresearchgate.net This involves altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases, which are key executioners of apoptosis. arabjchem.org Furthermore, some derivatives have been observed to cause cell cycle arrest, for instance, at the G2/M or G0/G1 phase, thereby inhibiting cancer cell proliferation. rsc.orgresearchgate.net

Antimicrobial Activity Research

The 1,3,4-oxadiazole scaffold is a key component in a variety of compounds exhibiting potent antimicrobial properties, including antibacterial and antifungal activities. nih.govijpsjournal.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 1,3,4-oxadiazole have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Significant activity has been reported against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For example, certain norfloxacin (B1679917) derivatives incorporating a 1,3,4-oxadiazole ring have shown excellent antibacterial activity against these strains. nih.gov Activity against Bacillus subtilis has also been noted. ijpsjournal.comnih.gov

Gram-Negative Bacteria: Research has also indicated the potential of these compounds against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govunc.edu Some derivatives have shown antibacterial effects against P. aeruginosa comparable to standard antibiotics. nih.gov

Antifungal Potential Against Pathogenic Fungi

The antifungal properties of 1,3,4-oxadiazole derivatives have been explored, with promising results against clinically relevant fungal pathogens.

Notably, certain 1,3,4-oxadiazole compounds have been identified as effective agents against Candida albicans, a major opportunistic fungal pathogen. nih.govmdpi.comnih.gov Some of these compounds are believed to act by inhibiting the enzyme thioredoxin reductase, which is crucial for fungal cell survival. nih.govnih.gov Studies have also indicated activity against Aspergillus fumigatus, another significant human fungal pathogen. dp.tech

Mechanistic Investigations: Inhibition of DNA Gyrase or Sterol 14α-Demethylase

Research into the antimicrobial and antifungal properties of oxadiazole derivatives has pointed towards the inhibition of crucial enzymes like DNA gyrase and sterol 14α-demethylase as potential mechanisms of action.

DNA Gyrase Inhibition:

DNA gyrase is a vital bacterial enzyme involved in DNA replication, and its inhibition can lead to bacterial cell death. While direct studies on this compound are limited, research on related oxadiazole-chalcone/oxime hybrids has shown promising results. Molecular docking studies of these hybrids against the E. coli DNA gyrase active site revealed binding modes and scores comparable to known inhibitors like ciprofloxacin (B1669076) and novobiocin, suggesting that their antibacterial activity is mediated through DNA gyrase inhibition. nih.govnih.gov This provides a strong rationale for investigating the potential of this compound derivatives as DNA gyrase inhibitors.

Sterol 14α-Demethylase Inhibition:

Sterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi and related protozoa. wikipedia.org Ergosterol is an essential component of their cell membranes, and its depletion disrupts membrane integrity, leading to cell death. wikipedia.org Azole antifungal drugs are well-known inhibitors of CYP51. wikipedia.orgnih.gov

Several studies have highlighted the potential of oxadiazole-containing compounds as potent inhibitors of protozoan and fungal CYP51. For instance, a derivative containing a 5-phenyl-1,3,4-oxadiazol-2-yl)benzamide moiety demonstrated a functionally irreversible inhibitory effect on T. cruzi and T. brucei CYP51 in vitro. nih.gov Further modifications, such as the addition of fluorine atoms to the biphenyl (B1667301) arm of the inhibitor, led to compounds that completely inhibited all tested protozoan CYP51 enzymes. nih.gov These findings underscore the potential of the 1,3,4-oxadiazole scaffold in designing effective CYP51 inhibitors.

Anti-Inflammatory Activity Research

The anti-inflammatory potential of this compound derivatives has been extensively investigated using various in vitro models and enzyme inhibition assays.

In Vitro Models for Inflammation Modulation

Several in vitro models are employed to assess the anti-inflammatory properties of these compounds.

Human Red Blood Cell (HRBC) Membrane Stabilization: This method evaluates the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic solutions. The stabilization of the membrane is indicative of anti-inflammatory activity. Newly synthesized 1,3,4-oxadiazole derivatives have shown significant anti-inflammatory activity in this assay, with some compounds exhibiting protection comparable to the standard drug, diclofenac (B195802) sodium. researchgate.net

Heat-Induced Albumin Denaturation: This assay measures the ability of a compound to prevent the denaturation of albumin, a process that is analogous to protein denaturation in inflammatory responses. Oxadiazole derivatives have demonstrated promising activity in this model, with some showing percentage inhibition comparable to ibuprofen. mdpi.comnih.gov

Lipopolysaccharide (LPS)-Stimulated Macrophages: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages (like RAW 264.7 and J774A.1 cells). researchgate.net Researchers measure the inhibition of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated macrophages. nih.gov Many novel 1,3,4-oxadiazole derivatives have shown excellent inhibitory activity against these inflammatory markers, in some cases surpassing the efficacy of celecoxib (B62257) and diclofenac sodium. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition Studies

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. researchgate.net There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. researchgate.net

Numerous studies have synthesized and evaluated 2,5-diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors. researchgate.netnih.gov These studies have consistently shown that certain derivatives exhibit potent and selective inhibition of COX-2 over COX-1. For example, compounds with methylsulfonyl moieties have demonstrated high selectivity for COX-2, a finding supported by molecular docking studies. researchgate.net In vitro assays have revealed IC₅₀ values for COX-2 inhibition in the micromolar and even nanomolar range for some oxadiazole derivatives, comparable to the well-known COX-2 inhibitor, celecoxib. researchgate.netnih.gov

| Compound Series | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀/COX-2 IC₅₀) | Reference |

|---|---|---|---|---|

| 2,5-biaryl-1,3,4-oxadiazoles | - | 0.48-0.89 | 67.96-132.83 | researchgate.net |

| 1,3,4-oxadiazole based derivatives (8a-g) | 7.5 - 13.5 | 0.04 - 0.14 | 60.71 - 337.5 | nih.gov |

Anticonvulsant Activity Research

The potential of 1,3,4-oxadiazole derivatives as anticonvulsant agents has been explored, with a focus on their interaction with specific ion channels.

Investigation of T-type Calcium Channel Modulation

While direct and conclusive evidence for the modulation of T-type calcium channels by this compound is still emerging, the broader class of 1,3,4-oxadiazole derivatives has been investigated for its anticonvulsant properties. A series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles were synthesized and screened for their anticonvulsant activities, with some compounds showing considerable activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) models. nih.gov The mechanism of action for some of these compounds appears to be mediated, at least in part, through benzodiazepine (B76468) receptors, though other unknown mechanisms are also likely involved. nih.gov

Other Emerging Biological Activities in Research Contexts

Beyond the well-studied anti-inflammatory and potential anticonvulsant activities, research has begun to uncover other promising biological activities for 1,3,4-oxadiazole derivatives in preclinical settings.

Structure Activity Relationship Sar Studies of Fluorinated 1,3,4 Oxadiazole Scaffolds

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

Systematic modifications of the 1,3,4-oxadiazole (B1194373) scaffold, particularly at the 5-position, have been instrumental in elucidating the impact of various substituents on biological potency and selectivity. A notable example is the investigation of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles for their anticonvulsant activities. nih.govresearchgate.net In these studies, the 2-(2-fluorophenoxy)phenyl moiety was kept constant while the substituent at the 5-position of the oxadiazole ring was varied.

The introduction of small, polar groups at the 5-position appears to be crucial for anticonvulsant activity. For instance, an amino (-NH2) substituent at this position confers considerable activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. nih.govnih.gov The activity of this amino-substituted derivative suggests that it may interact with benzodiazepine (B76468) receptors. nih.govnih.gov Conversely, replacing the amino group with a hydrogen, hydroxyl, thiol, or methylthio group leads to a significant reduction or complete loss of anticonvulsant effect. nih.gov This highlights the importance of the amino group for the observed biological response.

Table 1: Effect of 5-Substituents on the Anticonvulsant Activity of 2-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazole Derivatives

| Compound ID | 5-Substituent | Anticonvulsant Activity (PTZ model) | Anticonvulsant Activity (MES model) |

|---|---|---|---|

| 1 | -H | Inactive | Inactive |

| 2 | -OH | Inactive | Inactive |

| 3 | -NH2 | Active | Active |

| 4 | -SH | Inactive | Inactive |

| 5 | -SCH3 | Inactive | Inactive |

Data derived from studies on 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles. nih.govnih.gov

Influence of Fluorine Substitution Pattern on Bioactivity and Molecular Interactions

The position of the fluorine atom on the phenyl ring significantly influences the bioactivity of 2-phenyl-1,3,4-oxadiazole (B1361358) derivatives. While direct systematic studies on the 2-(fluorophenyl)-1,3,4-oxadiazole core are limited in the public domain, broader research on related fluorinated heterocyclic compounds provides valuable insights. The fluorine atom's high electronegativity and ability to form hydrogen bonds can alter the molecule's conformation and its interaction with biological targets. researchgate.net

In studies of related 1,3,4-oxadiazole derivatives, the presence of a fluorine atom, often in conjunction with other substituents like a methoxy (B1213986) group, has been shown to be favorable for antimicrobial activity. For example, compounds bearing a 2-fluoro-4-methoxyphenyl moiety have demonstrated significant antibacterial and antifungal properties. nih.gov This suggests that the electronic effects of the fluorine atom, combined with the steric and electronic properties of other substituents, play a synergistic role in determining the biological activity profile.

The elimination of an electronegative substituent, such as a halogen, from the phenoxy ring in related phenoxyphenyl oxadiazoles (B1248032) has been shown to reduce anticonvulsant activity, underscoring the importance of the electronic nature of the phenyl ring for interaction with benzodiazepine receptors. nih.gov This observation further supports the critical role of the fluorine atom in the 2-(2-fluorophenyl) moiety for potential biological activity.

Correlation Between Structural Features and Mechanistic Pathways

The structural features of fluorinated 1,3,4-oxadiazole derivatives are intrinsically linked to their mechanistic pathways of action. For anticonvulsant activity, the SAR of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles suggests a mechanism involving interaction with benzodiazepine receptors. nih.govnih.gov The necessity of an amino group at the 5-position and an electronegative substituent on the phenyl ring for potent activity points towards specific hydrogen bonding and electronic interactions within the receptor's binding site. nih.gov

The versatility of the 1,3,4-oxadiazole ring, coupled with the modulating effects of fluorine substitution, allows for the fine-tuning of compounds to target different mechanistic pathways, from ion channel modulation in the central nervous system to enzyme inhibition in cancer cells.

Development of Predictive Models for Biological Activity in Research

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools in drug discovery for predicting the biological activity of novel compounds based on their physicochemical and structural properties. For 1,3,4-oxadiazole derivatives, QSAR studies have been employed to correlate structural features with various biological activities, including antimicrobial and anticonvulsant effects. sciepub.com

These models typically use descriptors that quantify different aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties. For fluorinated 1,3,4-oxadiazoles, specific descriptors that account for the unique properties of the fluorine atom would be crucial for developing accurate predictive models. While specific QSAR models for 2-(2-fluorophenyl)-1,3,4-oxadiazole are not widely reported, the principles from broader oxadiazole QSAR studies are applicable. These studies have shown that parameters like molecular weight, lipophilicity (logP), and various topological and electronic descriptors can be correlated with biological activity. The development of robust QSAR models for this class of compounds would facilitate the virtual screening of large compound libraries and the rational design of new derivatives with enhanced potency and selectivity.

Role of 2 2 Fluorophenyl 1,3,4 Oxadiazole in Rational Drug Design and Chemical Biology Research

Scaffold Optimization and Lead Compound Identification

The 1,3,4-oxadiazole (B1194373) ring is a versatile and stable scaffold in medicinal chemistry, offering a foundation for structural diversity in drug design. nih.gov The presence of the 2-fluorophenyl group further enhances its potential for developing potent and selective drug candidates. The fluorine atom can modulate the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets. ontosight.ai

The process of lead optimization often involves modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The 2-(2-fluorophenyl)-1,3,4-oxadiazole scaffold provides a robust framework for such modifications. For instance, structure-based drug design can be employed to introduce various substituents onto the phenyl ring or other positions of the oxadiazole core, aiming to enhance binding affinity to the target protein. nih.gov

Researchers have synthesized and evaluated numerous derivatives of this compound for a range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. nih.govnih.govresearchgate.net For example, a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles were synthesized and showed considerable anticonvulsant activity in preclinical models. nih.gov In another study, computational investigations of 1,3,4-oxadiazole derivatives identified potential lead inhibitors of VEGFR-2, a key target in cancer therapy. nih.govmdpi.com These studies highlight the importance of the this compound scaffold in the identification of promising lead compounds for further development.

Table 1: Examples of Biologically Active 1,3,4-Oxadiazole Derivatives

| Compound Class | Biological Activity | Research Focus |

| 2-Substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles | Anticonvulsant | Synthesis and screening for anticonvulsant properties. nih.gov |

| 1,3,4-Oxadiazole-5-fluorocytosine hybrids | Anticancer | Design and synthesis of hybrid molecules with potential anticancer activities. nih.gov |

| 2,5-Disubstituted 1,3,4-oxadiazole derivatives | Anti-inflammatory | Synthesis and evaluation for dual COX/LOX inhibitory activity. researchgate.net |

| Quinoline-oxadiazole derivatives | Anticancer, Antimicrobial | Design and synthesis of multi-target agents inhibiting EGFR and DNA gyrase. researchgate.net |

Design of Novel Chemical Probes for Biological Target Validation

Chemical probes are essential tools in chemical biology for the validation of biological targets and the elucidation of their functions. The this compound scaffold can be utilized in the design of such probes. Its inherent properties, such as fluorescence, can be advantageous for developing imaging agents. ontosight.ai

By incorporating reactive or reporter groups into the this compound structure, researchers can create chemical probes that specifically label and visualize target proteins within a cellular context. For example, a probe could be designed to mimic a natural ligand of a target protein, with the 1,3,4-oxadiazole core providing the necessary structural framework for binding. The fluorine atom can also serve as a useful label for ¹⁹F NMR studies, allowing for the detection of the probe and its interactions with biological macromolecules. The design of fluorinated isothiocyanates as chemical probes for studying sulforaphane (B1684495) metabolism demonstrates the utility of fluorine in probe design. ljmu.ac.uk

Bioisosteric Potential in Modulating Pharmacological Profiles

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to modulate the pharmacological profile of a lead compound. estranky.sk The 1,3,4-oxadiazole ring is a well-established bioisostere for amide and ester groups, offering improved metabolic stability due to its resistance to hydrolysis. scielo.brnih.gov

The this compound moiety itself can be considered a bioisosteric replacement for other aromatic systems. The fluorine atom, being a bioisostere of a hydrogen atom, can significantly alter the electronic properties and metabolic stability of the molecule. cambridgemedchemconsulting.comblumberginstitute.org This substitution can lead to improved potency, selectivity, and pharmacokinetic properties. For instance, replacing a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole ring has been shown to result in higher polarity and reduced metabolic degradation. rsc.org The strategic use of the this compound core as a bioisostere allows medicinal chemists to fine-tune the properties of drug candidates to achieve a more desirable therapeutic profile.

Contribution to Understanding Heterocyclic Chemistry in Medicinal Applications

The study of this compound and its derivatives significantly contributes to the broader understanding of heterocyclic chemistry in medicinal applications. The 1,3,4-oxadiazole ring is a privileged scaffold, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govijper.org Research into its synthesis, chemical reactivity, and biological activities provides valuable insights for the design of new drugs.

The synthesis of this compound and its analogs often involves the cyclization of corresponding hydrazide-hydrazone precursors. ontosight.ai The exploration of different synthetic routes and reaction conditions expands the toolbox of medicinal chemists for creating diverse libraries of heterocyclic compounds. nih.gov Furthermore, structure-activity relationship (SAR) studies on these derivatives help to elucidate the key structural features required for a particular biological activity. nih.gov This knowledge is not only applicable to the 1,3,4-oxadiazole class of compounds but can also inform the design of other heterocyclic drug candidates. The versatility of the 1,3,4-oxadiazole scaffold in generating compounds with a wide range of pharmacological effects, from anticancer to anticonvulsant, underscores its importance in medicinal chemistry. nih.govnih.gov

Future Research Directions and Unexplored Potential of 2 2 Fluorophenyl 1,3,4 Oxadiazole

Development of Advanced Synthetic Methodologies

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has traditionally involved methods that can be time-consuming and may utilize hazardous reagents. nih.gov Future research will likely focus on the development of more efficient, cost-effective, and environmentally friendly synthetic strategies. nih.gov

Key areas for advancement include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. For example, a novel method for synthesizing 1,2,4-oxadiazoles using silica (B1680970) gel as a solid support under microwave irradiation has been developed, suggesting its potential applicability to 1,3,4-oxadiazole synthesis. nih.gov

Green Chemistry Approaches: The use of renewable substrates, non-toxic catalysts, and environmentally benign solvents is a growing trend in chemical synthesis. nih.gov Future methodologies will aim to minimize waste and environmental impact. nih.gov

Novel Catalytic Systems: The exploration of new catalysts could lead to more selective and efficient cyclization reactions for forming the oxadiazole ring. nih.gov

One-Pot Reactions: Developing multi-step reactions that can be carried out in a single reaction vessel simplifies the synthetic process and reduces the need for purification of intermediates.

A review of synthetic approaches for 1,3,4-oxadiazoles highlighted various methods, including the reaction of arylhydrazines with acid chlorides, which yielded products in the range of 33% to 60%. openmedicinalchemistryjournal.com Another approach involving the reaction of carboxylic acids with acylhydrazides resulted in yields of 70–93%. openmedicinalchemistryjournal.com

Deeper Mechanistic Elucidation of Biological Activities

While numerous studies have demonstrated the biological activities of 2-(2-Fluorophenyl)-1,3,4-oxadiazole derivatives, a deeper understanding of their mechanisms of action is needed. Future research should focus on:

Target Identification and Validation: Identifying the specific cellular targets with which these compounds interact is crucial for understanding their biological effects. For example, some 1,3,4-oxadiazole derivatives have been shown to inhibit enzymes like butyrylcholinesterase and EGFR. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold can help to identify the key structural features responsible for its biological activity. nih.gov For instance, the position of the fluoro substituent on the phenyl ring has been shown to be important for anticancer activity. sci-hub.se

Computational Modeling and Docking Studies: In silico methods can be used to predict the binding modes of these compounds with their biological targets, providing insights into the molecular basis of their activity. nih.govpsu.edu

Exploration of Novel Therapeutic Targets and Applications

The diverse biological activities of 1,3,4-oxadiazole derivatives suggest that they may have therapeutic potential in a wide range of diseases. nih.govresearchgate.net Future research should explore new therapeutic applications for this compound and its analogs.

Potential new therapeutic areas include:

Neurodegenerative Diseases: Derivatives of 1,2,4-oxadiazole (B8745197) have shown promise as inhibitors of butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov Further investigation into the potential of this compound derivatives in this area is warranted.

Infectious Diseases: The 1,3,4-oxadiazole core is found in compounds with antibacterial, antifungal, and antiviral activity. nih.govnih.govnih.gov New derivatives could be developed to combat drug-resistant pathogens.

Cancer: Numerous 1,3,4-oxadiazole derivatives have demonstrated significant anticancer activity against various cancer cell lines. sci-hub.sersc.orgrsc.org The 2-(2-fluorophenyl) substitution, in particular, has been associated with enhanced anticancer effects. sci-hub.se

Inflammatory Disorders: Some 1,3,4-oxadiazole derivatives have shown anti-inflammatory properties, suggesting their potential use in treating inflammatory conditions. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. nih.gov These technologies can be applied to the design and optimization of this compound derivatives in several ways:

Predictive Modeling: AI models can be trained on existing data to predict the biological activity and pharmacokinetic properties of new compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative models can be used to design novel molecules with desired properties from scratch.

Retrosynthetic Analysis: AI tools can assist in planning the synthesis of complex molecules by identifying potential synthetic routes. nih.gov

The integration of AI and ML has the potential to significantly reduce the time and cost associated with the development of new drugs based on the this compound scaffold. nih.gov